Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate
CAS No.: 165257-90-9
Cat. No.: VC0062808
Molecular Formula: C24H21BN9O3Tl
Molecular Weight: 698.682
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165257-90-9 |
|---|---|
| Molecular Formula | C24H21BN9O3Tl |
| Molecular Weight | 698.682 |
| IUPAC Name | boric acid;tris(3-pyridin-2-ylpyrazol-1-yl)thallane |
| Standard InChI | InChI=1S/3C8H6N3.BH3O3.Tl/c3*1-2-5-9-7(3-1)8-4-6-10-11-8;2-1(3)4;/h3*1-6H;2-4H;/q3*-1;;+3 |
| Standard InChI Key | WXNSHYLSEWIKQK-UHFFFAOYSA-N |
| SMILES | B(O)(O)O.C1=CC=NC(=C1)C2=NN(C=C2)[Tl](N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6 |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate is identified by its CAS number 165257-90-9 and is also known by several synonyms including "tris(3-pyridin-2-ylpyrazol-1-yl)thallane" . The compound's identification is important for regulatory compliance and proper laboratory documentation when working with this material.
Structural Features and Chemical Characteristics
The defining structural feature of thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate is its arrangement of three pyrazole rings substituted with pyridine groups, coordinated to a central thallium cation. This unique structure is characterized by multiple nitrogen atoms in both the pyrazole and pyridine moieties that can participate in hydrogen bonding and coordination interactions. The presence of these nitrogen atoms contributes significantly to the compound's ability to form stable complexes with various metal ions.
The structural complexity allows for multiple coordination modes, making the compound highly versatile in coordination chemistry applications. The presence of the borate moiety also enhances electron transfer capabilities in metal complexes formed with this ligand, a property that proves valuable in catalytic applications.
Chemical Property Analysis
This variation in reported molecular formulas and weights highlights the complexity of precisely characterizing such coordination compounds, where different analytical methods or the presence of solvent molecules or counter-ions can influence the reported values.
Synthesis Methodologies
Traditional Synthesis Approaches
The synthesis of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate has traditionally involved the reaction of a pyrazole derivative with a boron source in the presence of a thallium salt. One common method involves the reaction of thallium acetate with sodium hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate in an organic solvent like toluene. This approach, while effective, often requires careful control of reaction conditions to achieve the desired product with high purity.
Advanced Synthesis Techniques
Recent research published in the Journal of Organic Chemistry has described optimized conditions for the synthesis of poly(pyrazolyl)borate ligands, including thallium derivatives. These improved methods utilize a dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and operate under milder conditions than traditional approaches .
The optimized synthesis typically follows this sequence:
-
Formation of sodium pyrazolide in situ using sodium hydride
-
Reaction with the boron source in toluene at room temperature
-
Preparation of the thallium salt through sodium to thallium exchange using thallium acetate
This approach offers significant advantages, including better control of the reaction outcome and the ability to use nearly stoichiometric amounts of reagents, reducing waste and improving efficiency.
Applications in Coordination Chemistry
Role as a Ligand Transfer Agent
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate serves an important role as a ligand transfer agent in coordination chemistry. The thallium salt of the hydrotris(pyrazolyl)borate ligand is often used as an entry point for metal exchange reactions, allowing the transfer of the ligand to various other metals . This approach is valuable because the thallium complexes are generally more stable and easier to handle than some other metal complexes.
The ability of this compound to serve as a ligand transfer agent expands its utility in synthetic inorganic chemistry, making it a valuable precursor for the preparation of a wide range of metal complexes with specific properties.
Metal Complex Formation
The compound's unique structure enables it to form stable complexes with various metal ions. The multiple nitrogen atoms in both the pyrazole and pyridine moieties provide multiple coordination sites, allowing for diverse binding modes with different metals. This versatility in coordination behavior makes the compound particularly valuable in the synthesis of metal complexes with specific structural and electronic properties.
These metal complexes may exhibit interesting electronic, magnetic, or catalytic properties, depending on the metal center and the specific coordination environment provided by the ligand. The study of these complexes contributes to our understanding of coordination chemistry and may lead to the development of new materials with useful properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume